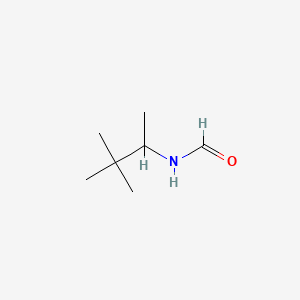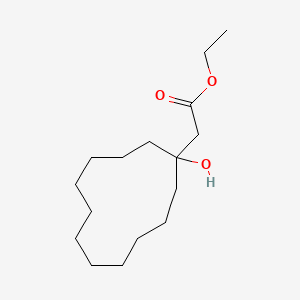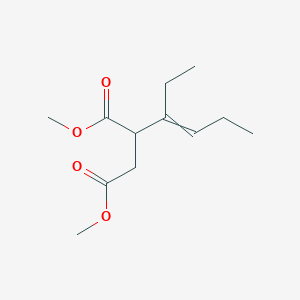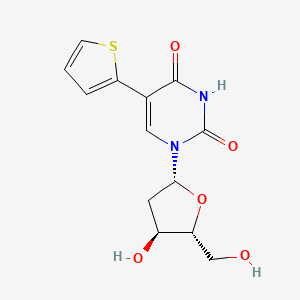
N-(1,2,2-Trimethylpropyl)formamide
Vue d'ensemble
Description
N-(1,2,2-Trimethylpropyl)formamide: is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.2001 g/mol . It is a formamide derivative, characterized by the presence of a formyl group attached to a nitrogen atom, which is further bonded to a 1,2,2-trimethylpropyl group. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Formylation of Amines: One common method for synthesizing N-(1,2,2-Trimethylpropyl)formamide involves the formylation of the corresponding amine using formic acid under solvent-free conditions.
Dehydration of Formamides: Another method involves the dehydration of N-substituted formamides using reagents like triphenylphosphine and iodine in the presence of a tertiary amine.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis methods but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(1,2,2-Trimethylpropyl)formamide can undergo oxidation reactions to form corresponding amides and carboxylic acids.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Amides and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted formamides.
Applications De Recherche Scientifique
Chemistry: N-(1,2,2-Trimethylpropyl)formamide is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and isocyanides .
Biology: In biological research, this compound is used in the study of enzyme-catalyzed reactions and as a model compound for studying formamide derivatives.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of N-(1,2,2-Trimethylpropyl)formamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The compound’s effects are mediated through its ability to form stable complexes with various substrates, facilitating chemical transformations .
Comparaison Avec Des Composés Similaires
- N-(1,1,2-Trimethylpropyl)formamide
- N-(3,3-Dimethylbutan-2-yl)formamide
- N-(1-Phenylpropyl)formamide
Comparison: N-(1,2,2-Trimethylpropyl)formamide is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other formamide derivatives. Its branched alkyl group provides steric hindrance, influencing its chemical behavior and making it suitable for specific applications .
Propriétés
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(8-5-9)7(2,3)4/h5-6H,1-4H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBFERYHCPXWCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20913961 | |
| Record name | (3,3-Dimethylbutan-2-yl)methanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20913961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97358-50-4 | |
| Record name | N-(1,2,2-Trimethylpropyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97358-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1,2,2-Trimethylpropyl)formamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097358504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3,3-Dimethylbutan-2-yl)methanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20913961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1,2,2-trimethylpropyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine](/img/structure/B12642102.png)




![1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one](/img/structure/B12642125.png)



![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12642148.png)
